N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivativesThe 1,3,4-thiadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in the presence of a base
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis and cell cycle arrest . The compound’s ability to interact with these targets is attributed to the presence of the thiadiazole ring, which enhances its binding affinity and specificity .
Comparison with Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide can be compared with other 1,3,4-thiadiazole derivatives:
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its anticancer properties.
N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide: Exhibits insecticidal activities.
N-(5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl)-3-(1H-indol-3-yl)propanamide: Demonstrates antibacterial activity.
These compounds share the 1,3,4-thiadiazole core but differ in their substituents, which contribute to their unique biological activities and applications.
Properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-2-10(16)13-12-15-14-11(17-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAJNBUPQKMFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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